Impurity of Calcipotriol
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is a critical component of pharmaceutical quality assurance, ensuring the safety, efficacy, and stability of drug products. longdom.orgpharmainfo.in Unwanted chemical substances that remain in active pharmaceutical ingredients (APIs) or develop during manufacturing or storage are known as impurities. cymitquimica.com Even in minute quantities, these impurities can impact the quality and safety of the final medicinal product. cymitquimica.comcontractpharma.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities in new drug substances. jpionline.orgijpsjournal.comich.org
The presence of impurities can arise from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, reagents, and catalysts. longdom.orgjpionline.orggmpinsiders.com The objective of impurity profiling is to identify and characterize these impurities to assess their potential impact. pharmainfo.inmedwinpublishers.com This process is integral for several reasons:
Safety Assurance: Some impurities can be toxic or produce undesirable pharmacological effects. contractpharma.comgrace.com Their identification and quantification are essential to ensure patient safety. longdom.org
Efficacy and Stability: Impurities can affect the stability of the API, potentially leading to its degradation and a reduction in therapeutic efficacy over time. longdom.orgcontractpharma.com
Regulatory Compliance: Comprehensive impurity profiling is a non-negotiable requirement for obtaining marketing approval from regulatory agencies. longdom.orgijpsjournal.com
Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the detection, isolation, and structural elucidation of impurities. contractpharma.commedwinpublishers.com
Academic Context of Calcipotriol (B1668217) Production and Purity
Calcipotriol, chemically known as (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is synthesized through complex multi-step chemical processes. google.comijplsjournal.comgoogle.com Academic and industrial research has explored various synthetic routes, including convergent approaches and modifications of the vitamin D skeleton. researchgate.netpnas.orgchemrxiv.org A common strategy involves the Wittig or Wittig-Horner reaction to construct the side chain, followed by stereoselective reduction and isomerization steps. google.com
The synthesis of calcipotriol is inherently prone to the formation of several impurities due to the molecule's complex stereochemistry and sensitivity to factors like heat, light, and acidic conditions. cbg-meb.nl The manufacturing process often yields a mixture of isomers and other related substances that are structurally similar to calcipotriol. google.com For instance, the synthesis can produce various geometric and optical isomers, such as the (24R)-isomer, the 22,23-cis isomer, and the 5,6-trans isomer. google.com
Achieving high purity is a significant challenge. Purification techniques like silica (B1680970) gel column chromatography and multiple crystallizations are employed to remove these impurities. google.com The European Pharmacopoeia specifies a maximum total impurity level for anhydrous calcipotriol, highlighting the regulatory importance of purity control. google.com
Scope of Impurity Research in Calcipotriol Chemistry
Research into calcipotriol impurities focuses on several key areas: identifying the types of impurities, understanding their formation pathways, and developing robust analytical methods for their detection and quantification.
Types of Calcipotriol Impurities: Impurities in calcipotriol can be categorized as process-related impurities and degradation products.
Process-Related Impurities: These are by-products formed during the synthesis. They often include isomers of calcipotriol that, despite having similar molecular structures, may exhibit different pharmacological and toxicological profiles. Key process-related impurities include stereoisomers at various chiral centers of the molecule. google.com
Degradation Products: Calcipotriol is susceptible to degradation when exposed to heat, light, moisture, and oxygen. Forced degradation studies have shown that calcipotriol degrades under conditions of oxidation (hydrogen peroxide), acid and base hydrolysis, photolytic exposure, and heat. One significant degradation product is pre-calcipotriene (Pre-Calci), an isomer formed through the reversible isomerization of calcipotriol. google.comscirp.org
Formation Pathways: Understanding how impurities are formed is crucial for controlling their levels. For example, acidic impurities in excipients like propylene (B89431) glycol can catalyze the formation of unwanted by-products, such as calcipotriol propylene glycol ethers. smolecule.comnih.gov The isomerization of calcipotriol to pre-calcipotriene is another well-studied degradation pathway. scirp.orgresearchgate.net
Analytical Methods: A variety of analytical techniques are employed to separate and identify calcipotriol impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method used for this purpose. ijplsjournal.comscirp.orgresearchgate.net Researchers have developed stability-indicating RP-HPLC methods capable of separating calcipotriol from its various impurities, including isomers and degradation products. scirp.orgresearchgate.net These methods often use C18 columns and mobile phases consisting of mixtures of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107). scirp.org Detection is typically carried out using UV detectors at specific wavelengths. scirp.org
The following table summarizes some of the known impurities of calcipotriol that have been identified in research.
| Impurity Name | CAS Number | Type |
| Calcipotriol EP Impurity A | 126860-83-1 | Process-Related/Degradation |
| Calcipotriol EP Impurity C | 113082-99-8 | Process-Related/Degradation |
| Calcipotriol EP Impurity D | 112827-99-3 | Process-Related/Degradation |
| Calcipotriol EP Impurity F | 112875-61-3 | Process-Related/Degradation |
| Calcipotriol EP Impurity G | 126825-26-3 | Process-Related/Degradation |
| Pre-Calcipotriene (Pre-Calci) | Not Available | Degradation Product |
| (24R)-isomer | Not Available | Process-Related Isomer |
| 22,23-cis isomer | Not Available | Process-Related Isomer |
| 5,6-trans isomer | Not Available | Process-Related Isomer |
This table is based on publicly available information and may not be exhaustive. google.com
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Origin of Calcipotriol Impurities
Types of Calcipotriol (B1668217) Impurities
The synthesis of calcipotriol is a complex process that can lead to the formation of various impurities. These impurities often have structures that are very similar to calcipotriol, which can make their removal challenging.
A significant class of process-related impurities are isomers of calcipotriol. These compounds share the same molecular formula as calcipotriol but differ in the spatial arrangement of their atoms. google.com Even minor stereochemical variations can significantly alter the pharmacological and toxicological properties of the molecule.
Key isomeric impurities include:
Pre-Calcipotriol: In solution, calcipotriol undergoes a reversible isomerization to form pre-calcipotriol. scirp.orggeneesmiddeleninformatiebank.nl This equilibrium is influenced by factors such as temperature and time. scirp.org While pre-calcipotriol is considered an active substance and not a true impurity in the traditional sense, its presence and the equilibrium between the two forms are critical quality attributes. geneesmiddeleninformatiebank.nl
(5,6-trans isomer): This geometric isomer differs from calcipotriol in the configuration around the 5,6-double bond. google.comscirp.org It is a known process-related impurity. google.com
(22,23-cis isomer): This is another geometric isomer that can be formed during synthesis, differing in the stereochemistry at the 22,23-double bond. google.com
(24R)-isomer: As a diastereomer of calcipotriol, the (24R)-isomer (also known as the C-24 epimer) is a common impurity formed during the synthesis due to a lack of complete stereocontrol in the reduction of a key intermediate. google.comgoogle.com
Table 1: Key Isomeric Impurities of Calcipotriol
| Impurity Name | Type | Origin |
|---|---|---|
| Pre-Calcipotriol | Isomer | Reversible isomerization from calcipotriol in solution. scirp.orggeneesmiddeleninformatiebank.nl |
| 5,6-trans isomer | Geometric Isomer | Byproduct of the synthesis process. google.comscirp.org |
| 22,23-cis isomer | Geometric Isomer | Byproduct of the synthesis process. google.com |
| (24R) isomer | Diastereomer (Epimer) | Formed during the reduction step in the synthesis. google.comgoogle.com |
Unintended side reactions during the multi-step synthesis of calcipotriol can generate various byproducts. For instance, the use of certain reagents, like benzothiazole (B30560) sulfone, in the synthesis can lead to the formation of specific byproducts that require extensive purification to remove. google.comgoogle.com The complexity of the synthetic route provides multiple opportunities for the formation of such impurities. pnas.org
Incomplete reactions can result in the presence of unreacted starting materials and various intermediates in the final product. Careful control of reaction conditions, such as temperature and reaction time, is necessary to ensure the complete conversion of starting materials and minimize the carry-over of these impurities. The use of high-purity starting materials is also crucial to prevent the introduction of additional impurities.
Calcipotriol is susceptible to chemical degradation when exposed to certain environmental factors. This degradation can compromise the stability and efficacy of the drug product.
Calcipotriol is particularly sensitive to oxidizing agents. jddtonline.infonih.gov Exposure to oxidative conditions, such as those involving hydrogen peroxide, can lead to significant degradation of the molecule. The presence of oxygen can also contribute to the formation of degradation products over time. The use of antioxidants in formulations is a common strategy to mitigate oxidative degradation. jddtonline.infogoogle.com
Table 2: Summary of Calcipotriol Impurity Origins
| Impurity Category | Specific Type | Origin |
|---|---|---|
| Process-Related | Isomeric Impurities | Differences in spatial arrangement arising during synthesis. google.com |
| Byproducts from Side Reactions | Unintended chemical reactions during manufacturing. google.com | |
| Unreacted Starting Materials and Intermediates | Incomplete reactions during synthesis. | |
| Degradation Products | Oxidative Degradation Products | Chemical breakdown due to exposure to oxidizing agents and oxygen. jddtonline.infonih.gov |
Degradation Products
Photolytic Degradation Products
Exposure to light, particularly UV radiation, can induce significant degradation of calcipotriol. Forced degradation studies have shown that when a drug product containing calcipotriol is exposed to 1.2 million lux hours and 200 Wh/m² of UV light, considerable deterioration occurs. This process can lead to the formation of various photolytic degradation products. nih.gov One identified photodegradation product is pre-calcipotriol. ijplsjournal.comrjptonline.org The separation of calcipotriol from its photodegradation products can be achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov
Thermal Degradation Products
Heat is another factor that can lead to the degradation of calcipotriol. Studies have demonstrated that exposing the drug product to a temperature of 60°C for 2 hours results in significant degradation. scholarsresearchlibrary.com The degradation process under thermal stress can generate impurities that may affect the drug's quality. nih.gov Like photolytic degradation, one of the identified thermal degradation products is pre-calcipotriol. ijplsjournal.comrjptonline.org
Hydrolytic Degradation Products (e.g., acid and base hydrolysis)
Calcipotriol is highly susceptible to hydrolysis, which can occur in both acidic and basic conditions. Significant degradation has been observed upon exposure to 0.01N hydrochloric acid (HCl) at room temperature for 5 minutes and 0.005N sodium hydroxide (B78521) (NaOH) at room temperature for 5 minutes. scholarsresearchlibrary.com This susceptibility to hydrolysis can result in the formation of various degradation products, making it essential to control the pH of formulations.
Solvent-Related Degradation Products
The choice of solvent in a formulation is critical, as some solvents can promote the degradation of calcipotriol. For instance, propylene (B89431) glycol may contain acidic impurities that can catalyze the formation of calcipotriol epimers and other impurities like calcipotriol propylene glycol ethers. nih.gov Formulations using solvents like polyoxypropylene-15 stearyl ether have been developed to enhance stability and skin permeation. jddtonline.infonih.gov
Known Specific Impurities (e.g., Impurity C, D, E, F, H, I)
Several specific impurities of calcipotriol have been identified and characterized. These are often monitored during the manufacturing process and in stability studies to ensure the quality of the final product.
Impurity C: Also known as (5E)-Calcipotriol, it is a geometric isomer of calcipotriol. synzeal.comchemicea.com Its chemical name is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol. synzeal.comchemicea.com
Impurity D: This impurity is the (24R)-epimer of calcipotriol, also referred to as 24R-Calcipotriol. medchemexpress.com It is a known impurity of calcipotriol. medchemexpress.com
Impurity E: This is another related substance found in calcipotriol preparations. pharmaffiliates.com Its chemical name is Rac-(5Z,7E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19)-triene-1α,3β,24-triol. synzeal.com
Impurity F: This impurity is chemically identified as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol. cleanchemlab.comsynzeal.com It is used as a reference standard in analytical testing. cleanchemlab.com
Impurity H: This is a dimeric this compound. biosynth.com Its chemical name is (5Z,7E,22E,24R)-24-cyclopropyl-24-[[(5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-yl]oxy]-9,10-secochola-5,7,10(19),22-tetraene-1α,3β-diol. clearsynth.comcleanchemlab.comsynzeal.com
Impurity I: Also known as Suprasterol of Calcipotriol, this impurity is a by-product of calcipotriol synthesis. synzeal.com Its chemical name is (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol. synzeal.com
Related Substances and Their Inter-conversions
Calcipotriol exists in a temperature-dependent equilibrium with pre-calcipotriol. nps.org.au This inter-conversion is a key consideration in the stability of calcipotriol formulations. The formation of isomers is a common occurrence during the synthesis and storage of calcipotriol. These isomers, while structurally similar, may have different pharmacological and toxicological profiles, necessitating their careful control. One of the primary degradation pathways involves the epimerization of the side chain, leading to the formation of impurities such as the 24-epi-calcipotriol. google.com
Mechanisms of Calcipotriol Impurity Formation
Chemical Pathways Leading to Impurity Generation
The chemical instability of calcipotriol (B1668217) can result in the formation of several impurities through various pathways such as isomerization, hydrolysis, oxidation, and photodegradation.
Isomerization Mechanisms (e.g., cis/trans isomerism at carbon 7)
One of the significant pathways for calcipotriol impurity formation is through isomerization. A notable example is the cis/trans isomerism at the C7 position of the molecule. This process can lead to the formation of pre-calcipotriol, an isomer that exists in a reversible equilibrium with calcipotriol. geneesmiddeleninformatiebank.nlscirp.org This equilibrium is influenced by factors such as temperature, and the process begins when calcipotriol is dissolved. geneesmiddeleninformatiebank.nlscirp.org Theoretically, calcipotriol can undergo cis/trans isomerism at carbon 7, which is then followed by a rearrangement of double bonds to form pre-calcipotriol. researchgate.net It is important to note that due to this reversible transition and the fact that the biological activity is attributed to both isomers, pre-calcipotriol is sometimes not considered a true impurity. geneesmiddeleninformatiebank.nlscirp.org The assay for calcipotriol is often calculated as the sum of the assays of both isomers. geneesmiddeleninformatiebank.nl
Reaction Kinetics of Degradation Pathways
The rate at which calcipotriol degrades is dependent on several factors, and understanding the kinetics of these degradation pathways is essential for maintaining the stability of the final product.
Oxidation is another significant degradation pathway for calcipotriol. Forced degradation studies have shown that calcipotriol undergoes significant deterioration when exposed to oxidative conditions, such as in the presence of hydrogen peroxide. The metabolism of calcipotriol in the body involves oxidation at the 24-position, similar to the metabolic pathway of the active form of vitamin D3, 1,25-dihydroxyvitamin D3. hres.cahres.ca This suggests that the molecular structure of calcipotriol is susceptible to oxidative transformation. Studies on other compounds have shown that the rate of oxidation is dependent on the concentration of the oxidizing agent. mdpi.com
Calcipotriol is known to be sensitive to light. researchgate.net Exposure to light, particularly UV radiation, can induce photodegradation. hres.caresearchgate.net The photodegradation process can be influenced by the presence of chromophores, which are parts of a molecule that absorb light. In glucocorticosteroids, which share some structural similarities with vitamin D analogs, the cross-conjugated ketone moiety in ring A is a primary chromophore that can undergo photoreactions upon irradiation. researchgate.net The kinetics of photodegradation are highly dependent on the intensity and spectral distribution of the light source. researchgate.net Studies have shown that the use of UV filters can offer protection against photodegradation, with the level of protection being proportional to the concentration of the filter used. nih.gov Solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol 400 have also been shown to decrease the rate of photodegradation. nih.gov
Elevated temperatures can accelerate the degradation of calcipotriol. Thermal degradation studies are often conducted to assess the stability of pharmaceutical compounds. For example, a study on a combination product containing calcipotriol involved exposing stock solutions to temperatures of 25°C and 60°C for varying durations. nih.gov The degradation of similar compounds, such as betamethasone (B1666872) esters, has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature. researchgate.net The stability of calcipotriol is also influenced by temperature in the context of its isomerization to pre-calcipotriol. geneesmiddeleninformatiebank.nlscirp.org
Interactive Data Table: Factors Influencing Calcipotriol Impurity Formation
| Degradation Pathway | Influencing Factors | Resulting Impurities/Products | Protective Measures |
| Isomerization | Temperature, Dissolution in solvent | Pre-calcipotriol | Controlled temperature storage |
| Hydrolysis | pH, Presence of acidic impurities in excipients | Epimers, Calcipotriol propylene glycol ethers | Use of high-purity excipients, pH control |
| Oxidation | Presence of oxidizing agents (e.g., hydrogen peroxide) | Oxidized metabolites | Incorporation of antioxidants, Controlled storage |
| Photodegradation | Light exposure (especially UV), Presence of chromophores | Photodegradation products | Light-protective packaging, Addition of UV filters, Use of certain solvents (e.g., propylene glycol) |
| Thermal Degradation | High temperature | Thermal degradation products | Controlled temperature storage |
Photodegradation Mechanisms and Chromophores
Impurity Formation in Synthetic Routes
The synthesis of calcipotriol is a complex process where the potential for byproduct formation is significant. These process-related impurities often have structures similar to calcipotriol, making their removal challenging.
Several steps in the synthesis of calcipotriol are prone to the formation of isomeric impurities. The reduction of the carbonyl group at the C-24 position of the side chain to an alcohol is a key step that can result in a mixture of C-24 diastereomers. google.com The separation of these isomers often requires chromatographic techniques, which can lead to significant product loss. google.com
Other process-related impurities can also be generated. For instance, Calcipotriol EP Impurity G is a known synthetic byproduct that consists of two calcipotriol molecules linked together.
Table 1: Selected Process-Related Impurities in Calcipotriol Synthesis
| Impurity Name | Formation Step | Consequence |
| (24R)-epimer | Reduction of C-24 carbonyl group | Formation of a diastereomeric mixture requiring separation. google.com |
| (22Z)-isomer | Julia-Kocienski olefination | Formation of a geometric isomer requiring extensive purification. google.comgoogle.com |
| Pre-calcipotriol | Isomerization in solution | A reversible isomeric transition influenced by temperature. geneesmiddeleninformatiebank.nl |
| Calcipotriol EP Impurity G | Byproduct of synthesis | Dimeric impurity formed during the manufacturing process. |
Catalysts are crucial in modern pharmaceutical synthesis for their ability to increase reaction rates and control selectivity. oatext.com However, the choice and purity of a catalyst can also influence the impurity profile of the final product. In the synthesis of complex molecules like calcipotriol, catalysts are employed to achieve specific chemical transformations selectively. oatext.com
The selectivity of a catalyst—be it chemo-, regio-, or stereoselectivity—is of primary importance. oatext.com A lack of selectivity can lead to the formation of unwanted side products. For example, in hydrogenation reactions, which may be used for double bond reductions, the choice of catalyst is critical. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) are designed to improve selectivity, for instance, in the semi-hydrogenation of triple bonds to Z-alkenes. oatext.com If a catalyst is not sufficiently selective, it can lead to over-reduction or the formation of incorrect isomers.
Furthermore, impurities within the catalytic system or the starting materials can deactivate the catalyst. mdpi.com For instance, certain metal ions can replace protons in solid acid catalysts, leading to their deactivation and potentially altering the reaction pathway, which could generate novel impurities. mdpi.com The use of transition metal catalysts also necessitates their efficient removal from the final product to avoid catalyst-related impurities. oatext.com
Byproduct Formation in Specific Reaction Steps (e.g., reduction of carbonyl at 24-position, double bond reduction)
Excipient-Induced Impurity Formation
Impurities can also be formed after synthesis, within the pharmaceutical formulation itself, due to interactions between calcipotriol and the selected excipients. nih.gov Calcipotriol is sensitive to its chemical environment, particularly to pH and oxidizing agents. nih.govjddtonline.info
The selection of excipients is critical for maintaining the stability of calcipotriol. Propylene glycol, a common solvent and humectant in topical formulations, has been identified as problematic. nih.govmdpi.com Propylene glycol may contain acidic impurities which can catalyze the degradation of calcipotriol. nih.govmdpi.comresearchgate.net This degradation can occur via epimerization or the formation of new compounds, such as calcipotriol propylene glycol ethers. nih.govmdpi.com At high temperatures, propylene glycol itself can oxidize, leading to the formation of acidic products like lactic acid and acetic acid, which can further contribute to the degradation of acid-sensitive drugs. nih.gov
Combining calcipotriol with other active pharmaceutical ingredients in a single formulation presents significant stability challenges. mdpi.comnih.gov A common example is the fixed-dose combination of calcipotriol with corticosteroids like betamethasone dipropionate for the treatment of psoriasis. mdpi.comresearchgate.net The two active ingredients have conflicting pH requirements for maximum stability. jddtonline.inforesearchgate.net
Calcipotriol is most stable in a non-aqueous environment or in an aqueous medium with a pH above 8. nih.govresearchgate.net In contrast, corticosteroids such as betamethasone are most stable in acidic conditions, typically in the pH range of 4 to 6. researchgate.net When combined in an aqueous formulation, it is impossible to provide a pH that is optimal for both compounds, leading to the degradation of one or both active ingredients. mdpi.comresearchgate.net This incompatibility necessitates the development of non-aqueous formulations, such as ointments or gels based on lipophilic vehicles, to ensure the stability of both components. researchgate.net
Table 2: Chemical Incompatibilities of Calcipotriol in Formulations
| Interacting Substance | Incompatibility Issue | Resulting Impurities/Degradation |
| Acidic Excipients (e.g., impurities in propylene glycol) | Catalyzes degradation of calcipotriol. nih.govmdpi.com | Calcipotriol epimers, calcipotriol propylene glycol ethers. nih.govmdpi.com |
| Corticosteroids (e.g., Betamethasone, Prednicarbate) | Conflicting pH stability requirements. jddtonline.inforesearchgate.net | Degradation of calcipotriol in acidic pH and degradation of the corticosteroid in alkaline pH. researchgate.netresearchgate.net |
| Aqueous/Alcoholic Media | Calcipotriol is unstable at acidic pH required by many other drugs. nih.govjddtonline.info | Dramatic reduction in calcipotriol content. nih.gov |
Analytical Methodologies for Calcipotriol Impurity Profiling and Quantification
Chromatographic Techniques for Separation
Chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely employed technique for the analysis of calcipotriol (B1668217) and its impurities. scirp.orgresearchgate.netresearchgate.netjapsonline.com These methods are essential for separating structurally similar compounds, including isomers and degradation products, which may have different toxicological and pharmacological profiles. scirp.org
HPLC methods are fundamental in the quality control of calcipotriol, offering high resolution and sensitivity for impurity profiling.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for the analysis of calcipotriol and its impurities. scirp.orgresearchgate.netjapsonline.com This technique utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the effective separation of calcipotriol from its related compounds.
Several studies have detailed the development and validation of RP-HPLC methods for calcipotriol. For instance, a stability-indicating RP-HPLC method was developed to estimate isomeric impurities of calcipotriol, capable of separating pre-calcipotriene from other known and unknown impurities using a RP-C18 column. scirp.orgresearchgate.net The detection is often carried out using a UV detector, with wavelengths set around 264 nm for calcipotriol and its related substances. scirp.orgrjptonline.org
A simple, rapid, and cost-effective RP-HPLC method has been developed for the simultaneous analysis of betamethasone (B1666872) dipropionate and calcipotriol in ointments and bulk drugs, achieving separation in under 7 minutes. asianpubs.org Another study focused on developing an analytical procedure for calcipotriene in cream formulations, also employing an RP-HPLC method. rjptonline.org
The table below summarizes the conditions for a validated RP-HPLC method for calcipotriol analysis. rjptonline.org
Table 1: Optimized Chromatographic Conditions for RP-HPLC Analysis of Calcipotriol
| Parameter | Condition |
|---|---|
| Instrument | RP-HPLC (Shimadzu) |
| Column | Phenomenex Luna C18 (250mm X 4.6 mm, 5µ) |
| Mobile Phase | Methanol (B129727): Water (80:20, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV-visible detector at 264 nm |
| Retention Time | 8.2 min |
This method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. rjptonline.org
While less common than RP-HPLC for calcipotriol analysis, normal-phase HPLC (NP-HPLC) offers an alternative selectivity that can be advantageous for separating certain impurities. NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase.
A stability-indicating NP-HPLC method was developed for the simultaneous determination of betamethasone dipropionate and calcipotriene in a topical formulation. researchgate.net This method utilized a silica (B1680970) column and a gradient mobile phase consisting of n-hexane, tetrahydrofuran (B95107), and ethanol. researchgate.net The use of NP-HPLC can be particularly beneficial when dealing with compounds that are highly soluble in non-polar solvents or when RP-HPLC does not provide adequate resolution for all impurities.
The table below outlines the conditions for a validated NP-HPLC method. researchgate.net
Table 2: Chromatographic Conditions for NP-HPLC Analysis
| Parameter | Condition |
|---|---|
| Column | Inertsil Silica 100Aº (250×4.6mm, 3µ) |
| Mobile Phase A | n-Hexane: Tetrahydrofuran: Ethanol (95:5:2 v/v/v) |
| Mobile Phase B | n-Hexane: Tetrahydrofuran: Ethanol: Isopropylalcohol (65:8:2:25 v/v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | 264 nm |
This method was validated as per ICH guidelines and proved to be stability-indicating. researchgate.net
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). japsonline.com
A UHPLC method was developed for the estimation of five related substances of clobetasol (B30939) propionate (B1217596) in its combination product with calcipotriol. japsonline.com This method employed a fused-core particle technology column and a mass-compatible mobile phase, achieving the separation of five related substances along with calcipotriol and its two impurities in less than 11 minutes. japsonline.comjapsonline.com The enhanced sensitivity of UHPLC allows for the detection and quantification of impurities at very low levels, which is crucial for ensuring the safety and quality of the drug product. japsonline.com
Calcipotriol contains several chiral centers, leading to the possibility of various stereoisomers. Since different isomers can have distinct pharmacological and toxicological properties, their separation and control are critical. scirp.org Chiral chromatography is a specialized HPLC technique designed for the separation of enantiomers and diastereomers. americanpharmaceuticalreview.comchromatographyonline.com
Preparative chiral chromatography has been utilized to isolate the pre-calcipotriol isomer. scirp.orgscirp.org In one study, a solution of calcipotriol was heated to induce the formation of pre-calcipotriol, and the resulting mixture was separated using a preparative chiralpack (Daicel) column. scirp.orgscirp.org This allowed for the collection of fractions of the pre-calcipotriol isomer for further characterization. scirp.orgscirp.org Chiral stationary phases (CSPs) are the key to these separations, as they contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.comnih.gov Polysaccharide-based CSPs are among the most popular for this purpose. chromatographyonline.comnih.gov
The composition of the mobile phase is a critical parameter in HPLC that significantly influences the retention and selectivity of the separation. scirp.orgresearchgate.netjapsonline.comrjptonline.orgresearchgate.net Proper optimization of the mobile phase is essential to achieve baseline resolution of all impurities from the main calcipotriol peak and from each other. thermofisher.commastelf.com
Key aspects of mobile phase optimization include:
Solvent Strength: The ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase is adjusted to control the elution strength. mastelf.comoup.com For instance, in RP-HPLC, increasing the organic content generally decreases retention times. mastelf.com A mobile phase of methanol-water (80:20, v/v) was found to provide good separation for calcipotriol and its related compounds. rjptonline.orgasianpubs.orgoup.com
Solvent Type: The choice of organic solvent (e.g., methanol vs. acetonitrile) can alter the selectivity of the separation. japsonline.com In some cases, a mixture of solvents, such as water, methanol, acetonitrile (B52724), and tetrahydrofuran, is used in a gradient elution mode to resolve complex mixtures of impurities. scirp.orgresearchgate.net
pH and Buffers: For ionizable compounds, the pH of the mobile phase can dramatically affect their retention behavior. mastelf.comalwsci.com Buffers are used to control the pH and improve peak shape. One method utilized a mobile phase containing methanol and water with 0.05% orthophosphoric acid (OPA) adjusted to a pH of 3.5. veterinaria.org
Additives: Small amounts of additives like tetrahydrofuran (THF) can be included in the mobile phase to improve the separation of closely related isomers. scirp.orgresearchgate.netscirp.org
The table below presents an example of a gradient mobile phase used for separating calcipotriol impurities.
Table 3: Gradient Elution Program for Calcipotriol Impurity Analysis
| Time (min) | Flow (mL/min) | % Mobile Phase A* |
|---|---|---|
| 0.1 | 1.0 | 98 |
| 2.0 | 1.0 | 98 |
| 15.0 | 1.0 | 70 |
| 28.0 | 1.0 | 70 |
| 30.0 | 1.0 | 72 |
| 50.0 | 1.0 | 72 |
| 55.0 | 2.0 | 5 |
| 62.0 | 2.0 | 5 |
| 65.0 | 1.0 | 92 |
| 70.0 | 1.0 | 92 |
*Mobile Phase A: Water:Methanol:THF (70:25:5 v/v/v). Mobile Phase B: Acetonitrile:Water:THF (90:5:5 v/v/v).
High-Performance Liquid Chromatography (HPLC)
Stationary Phase Selection and Column Chemistry
The selection of an appropriate stationary phase and column chemistry is paramount for achieving the necessary resolution between calcipotriol and its closely related impurities in High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for this purpose.
The most frequently utilized stationary phases for the analysis of calcipotriol and its impurities are octadecylsilane (ODS) or C18 columns. scirp.orgoup.comresearchgate.netpatsnap.com These columns offer the requisite hydrophobicity to retain calcipotriol and its structurally similar impurities, allowing for their separation based on subtle differences in their physicochemical properties. The use of a C18 column with dimensions of 150 × 4.6 mm and a particle size of 2.7 µm has been reported to successfully separate calcipotriol from its impurities, including the isomeric pre-calcipotriol. scirp.orgresearchgate.net Another study utilized a C18 column (250 mm × 4.6 mm, 5 μm) for the quantitative determination of calcipotriol. veterinaria.org The European Pharmacopoeia also specifies an octadecylsilyl silica gel stationary phase (3 µm) for the analysis of calcipotriol impurities. uspbpep.com
The choice of column chemistry extends beyond just the C18 ligand. The underlying silica support, end-capping, and particle technology all contribute to the separation efficiency. For instance, stationary phases with fused-core particle technology have been employed to enhance the separation of impurities in combination drug products containing calcipotriol. japsonline.comjapsonline.com
While C18 is the workhorse, other stationary phases have been explored. A C8 column (250×4.6 mm, 5 µm) was found to be suitable for the simultaneous determination of calcipotriol and mometasone (B142194) furoate, with methanol being a preferred organic modifier in the mobile phase. nih.gov In some cases, normal-phase HPLC (NP-HPLC) has been utilized, employing a silica column to achieve separation, particularly in topical formulations. researchgate.net
The selection of the stationary phase is intrinsically linked to the mobile phase composition. A balance between the hydrophobicity of the column and the elution strength of the mobile phase is crucial for optimal separation.
Table 1: Stationary Phases Used in Calcipotriol Impurity Analysis
| Stationary Phase | Column Dimensions | Particle Size | Application |
|---|---|---|---|
| Octadecylsilane (C18 / ODS) | 150 × 4.6 mm | 2.7 µm | Separation of calcipotriol and its isomeric impurity, pre-calcipotriol. scirp.orgresearchgate.net |
| Octadecylsilane (C18 / ODS) | 250 mm × 4.6 mm | 5 µm | Quantitative determination of calcipotriol. veterinaria.org |
| Octadecylsilane (C18 / ODS) | 125 × 4 mm | 5 µm | Separation of calcipotriol from related compounds like cholecalciferol and calcitriol (B1668218). oup.com |
| Octadecylsilyl silica gel | 100 x 4.0 mm | 3 µm | European Pharmacopoeia method for calcipotriol impurities. uspbpep.com |
| Fused-Core Particle Technology | Not specified | Not specified | Separation of impurities in combination products. japsonline.comjapsonline.com |
| Octylsilane (C8) | 250 × 4.6 mm | 5 µm | Simultaneous determination of calcipotriol and mometasone furoate. nih.gov |
| Silica | 250 × 4.6mm | 3μ | Simultaneous determination of betamethasone dipropionate and calcipotriene in topical formulations (NP-HPLC). researchgate.net |
Gas Chromatography (GC) (if applicable for volatile impurities)
While High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing calcipotriol and its non-volatile impurities, Gas Chromatography (GC) may be applicable for the detection and quantification of volatile impurities that could be present from the synthesis process or as residual solvents. google.comshimadzu.com
For instance, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying residual solvents. shimadzu.com The synthesis of calcipotriol involves various organic solvents, and their residual presence in the final active pharmaceutical ingredient (API) is strictly controlled by regulatory guidelines such as ICH Q3C. Headspace GC is a common technique for the analysis of residual solvents in pharmaceuticals. shimadzu.com
Furthermore, certain volatile degradation products or synthesis byproducts could potentially be amenable to GC analysis. Derivatization techniques can be employed to increase the volatility and thermal stability of certain compounds, making them suitable for GC analysis. For example, the analysis of corticosteroids has been performed using GC-MS after derivatization to their tetra-trimethylsilyl derivatives. researchgate.net While this specific example is for corticosteroids, similar principles could be applied if volatile impurities with suitable functional groups were present in calcipotriol.
However, the primary impurities of calcipotriol, such as its isomers and degradation products, are structurally very similar to the parent molecule and are non-volatile, making GC an unsuitable technique for their direct analysis. scirp.org Therefore, the application of GC in the impurity profiling of calcipotriol is generally limited to the analysis of volatile organic compounds and residual solvents.
Spectroscopic Detection and Characterization
Spectroscopic techniques are indispensable for both the detection and structural elucidation of calcipotriol impurities following chromatographic separation. These methods provide crucial information on the identity and quantity of the impurities present.
Ultraviolet (UV) Detection and Photodiode Array (PDA)
Ultraviolet (UV) detection is the most common and straightforward detection method used in conjunction with HPLC for the analysis of calcipotriol and its impurities. scirp.orgoup.comveterinaria.org Calcipotriol and its related substances possess a chromophore that absorbs UV radiation, allowing for their detection and quantification.
The detection wavelength is typically set at or near the absorption maximum (λmax) of calcipotriol to ensure high sensitivity. A wavelength of 264 nm is frequently employed for the detection of both calcipotriol and its related impurities. scirp.orgresearchgate.netpatsnap.comveterinaria.org However, other wavelengths, such as 254 nm, have also been utilized. iajps.com
A Photodiode Array (PDA) detector offers significant advantages over a simple UV detector. scirp.orgnih.gov A PDA detector acquires the entire UV spectrum for each point in the chromatogram, providing valuable information for peak purity assessment and impurity identification. By comparing the UV spectra of the parent drug and the impurity peaks, analysts can determine if a peak is spectrally pure or if it consists of co-eluting components. scirp.org
The UV spectra can also aid in the preliminary identification of impurities. For example, the λmax of pre-calcipotriol has been observed at 260 nm, which is lower than that of calcipotriol and its other related compounds (which range from 264 nm to 274 nm). scirp.org This shift in λmax is attributed to the extended conjugation within the ring structure of pre-calcipotriol. scirp.org
Table 2: UV/PDA Detection Parameters for Calcipotriol Impurity Analysis
| Detection Wavelength (nm) | Detector Type | Application |
|---|---|---|
| 264 | UV/PDA | Detection of calcipotriol and its related impurities. scirp.orgresearchgate.netpatsnap.comveterinaria.org |
| 260 | PDA | Specific detection of pre-calcipotriol. scirp.org |
| 240 | UV | Detection of impurities in combination products with betamethasone dipropionate. scirp.org |
| 254 | UV | Simultaneous estimation of calcipotriol and betamethasone. iajps.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful technique for the definitive identification and structural elucidation of calcipotriol impurities. scirp.orgnih.govscirp.org It provides molecular weight information and fragmentation patterns that are crucial for characterizing unknown impurities.
An LC-MS method has been described for the separation and identification of calcipotriol impurities. In forced degradation studies, LC-MS is instrumental in identifying the degradation products formed under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress. nih.gov
Elucidation of Fragmentation Pathways
Tandem mass spectrometry (LC-MS/MS) is used to study the fragmentation pathways of calcipotriol and its impurities. scirp.orgresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, detailed structural information can be obtained.
While detailed fragmentation pathways for all potential impurities are not extensively published, studies have used LC-MS/MS to analyze calcipotriol and its isomer, pre-calcipotriol. scirp.orgresearchgate.net It was observed that there was no significant difference in the mass fragmentation patterns between calcipotriol and pre-calcipotriol, which supports the fact that they are isomers. scirp.orgresearchgate.net
In a study on the degradation of a combination product, LC-MS/MS with an electrospray ion source (ESI) was used to identify degradation products. nih.gov The molecular weights of the parent drug and its degradants were determined from the ESI+ mass spectra. nih.gov
Prediction of Degradation Products
Forced degradation studies, often guided by ICH guidelines, are performed to intentionally degrade the drug substance under various stress conditions. nih.govscirp.org The resulting degradation products are then analyzed, typically by LC-MS, to predict the potential impurities that could form during the shelf-life of the drug product.
Significant degradation of calcipotriol has been observed under oxidative (hydrogen peroxide), acidic, basic, photolytic, and thermal stress conditions. In one study, a single degradation product was observed for calcipotriol under all stress conditions. nih.govnih.gov This degradation product was identified as pre-calcipotriol. researchgate.net Theoretical predictions, sometimes aided by software, can also be used to anticipate potential degradation pathways and products. nih.gov
Table 3: Common Impurities and Degradation Products of Calcipotriol
| Compound Name | Type | Notes |
|---|---|---|
| Pre-calcipotriol | Isomeric Impurity / Degradation Product | Forms through a reversible transition from calcipotriol, influenced by temperature. scirp.orgresearchgate.net |
| Impurity B (trans-Calcipotriol) | Isomeric Impurity | A cis/trans isomer at carbon 7. researchgate.netuspbpep.com |
| Impurity C | Process-related Impurity | Mentioned in the European Pharmacopoeia. uspbpep.com |
| Impurity D | Process-related Impurity | Mentioned in the European Pharmacopoeia. uspbpep.com |
| 24-R-Calcipotriol | Isomeric Impurity | An epimer of calcipotriol. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Calcipotriol and its impurities. Specifically, 1H NMR provides detailed information about the chemical environment of protons within a molecule, allowing for the identification of structural isomers and other related substances. scirp.org
In the analysis of Calcipotriol impurities, such as Pre-Calcipotriol, 1H NMR is instrumental. scirp.orgresearchgate.net The comparison of the 1H NMR spectrum of an isolated impurity with that of pure Calcipotriol reveals key differences in chemical shifts (δ), which are indicative of structural changes. researchgate.netresearchgate.net For instance, the 1H NMR spectrum for Pre-Calcipotriol, when dissolved in deuterated chloroform (B151607) (CDCl3) and analyzed on a 400 MHz spectrometer, shows distinct chemical shifts that support its isomeric structure relative to Calcipotriol. scirp.orgresearchgate.net Changes in the chemical shifts for protons at specific carbon positions are key identifiers. researchgate.net Reference standards for impurities like Calcipotriol Impurity C are qualified using NMR to confirm their structure. myskinrecipes.com
Table 1: Comparative 1H NMR Chemical Shifts (δ) for Calcipotriol and Pre-Calcipotriol
| Proton Position | Calcipotriol (δ ppm) | Pre-Calcipotriol (δ ppm) | Significance of Shift |
|---|---|---|---|
| C19 (-CH₃) | Varies | 1.25 | Indicates change in the steroid ring structure. researchgate.net |
Note: Data derived from analysis on a 400 MHz NMR spectrometer in CDCl₃. scirp.orgresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy serves as a valuable complementary technique for the characterization of Calcipotriol impurities. scirp.org It is particularly useful for confirming the functional groups present in a molecule and for detecting changes that may occur during degradation or isomerization. farmaciajournal.com The IR spectrum of a substance is often referred to as its molecular "fingerprint," providing a unique pattern of absorption bands. farmaciajournal.com
When analyzing impurities, the IR spectrum of the isolated substance is compared against the reference spectrum of pure Calcipotriol. scirp.orgresearchgate.net A shift in the vibrational wavenumbers (cm⁻¹) can confirm the formation of an isomer, such as Pre-Calcipotriol. scirp.org This analysis is typically performed by preparing a potassium bromide (KBr) pellet containing the compound and scanning it over a range (e.g., 4000 cm⁻¹ to 500 cm⁻¹). scirp.orgresearchgate.net The observed shifts in stretching and vibrational frequencies provide supporting evidence for the impurity's structure. scirp.org For a reference standard like Calcipotriol Impurity C, the infrared spectrum must conform to the expected structure. myskinrecipes.com
Table 2: Comparison of IR Wavenumbers for Calcipotriol and Pre-Calcipotriol
| Functional Group/Vibration | Calcipotriol (cm⁻¹) | Pre-Calcipotriol (cm⁻¹) | Interpretation |
|---|---|---|---|
| O-H Stretch | ~3400 | Shifted | Alteration in hydrogen bonding environment. |
| C-H Stretch | ~2950 | Shifted | Changes in the hydrocarbon framework. |
Note: The table presents a generalized comparison based on typical IR spectral regions for the given functional groups. Specific wavenumber shifts confirm the structural differences between the two isomers. scirp.orgresearchgate.net
Analytical Method Development and Validation
The development and validation of analytical methods are fundamental to the reliable profiling and quantification of Calcipotriol impurities. nih.govtandfonline.comscholarsresearchlibrary.com These processes ensure that the chosen analytical procedure is suitable for its intended purpose, providing accurate, precise, and specific results. ich.orgresearchgate.net The validation process is a regulatory requirement that demonstrates the method's performance characteristics. researchgate.netjapsonline.com
ICH Guidelines (e.g., Q2(R1)) Compliance
Analytical method validation for Calcipotriol impurities is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline. nih.govscholarsresearchlibrary.comjapsonline.com This guideline provides a comprehensive framework for validating analytical procedures, covering all essential performance characteristics. ich.orgeuropa.eu Adherence to ICH Q2(R1) ensures that the method is specific, sensitive, linear, precise, accurate, and robust, making it suitable for implementation in quality control laboratories for both bulk drug and finished product testing. scholarsresearchlibrary.comjapsonline.com The validation encompasses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.comresearchgate.net
Specificity and Selectivity Studies (e.g., forced degradation studies)
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. scholarsresearchlibrary.comich.org To demonstrate specificity and the stability-indicating capability of a method, forced degradation studies are conducted. scirp.orgnih.govresearchgate.net
In these studies, Calcipotriol is subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolytic exposure. scirp.orgnih.govscholarsresearchlibrary.com The goal is to generate degradation products and prove that the analytical method can effectively separate these newly formed impurities from the parent drug and from each other. scholarsresearchlibrary.comresearchgate.net For example, significant degradation of Calcipotriol has been observed under oxidative (e.g., 3% H₂O₂), photolytic, and thermal (e.g., 60°C) stress. scholarsresearchlibrary.com The successful separation and purity assessment of the Calcipotriol peak in stressed samples confirm the method's specificity. scirp.orgscholarsresearchlibrary.com
Table 3: Typical Forced Degradation Conditions for Calcipotriol
| Stress Condition | Reagent/Parameter | Duration/Temperature |
|---|---|---|
| Acid Hydrolysis | 0.01N HCl | Room Temperature, 5 min scholarsresearchlibrary.com |
| Base Hydrolysis | 0.005N NaOH | Room Temperature, 5 min scholarsresearchlibrary.com |
| Oxidation | 3% H₂O₂ | 70°C, 10 min scholarsresearchlibrary.com |
| Thermal Degradation | Heat | 60°C, 2 hours scholarsresearchlibrary.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity assays, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. ich.orgeuropa.eu The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu As per ICH guidelines, analytical methods for impurities must have a minimum LOQ of 0.1% or lower to report all significant impurities. japsonline.comjapsonline.com
These limits are typically established by analyzing a series of diluted solutions of the impurity standard and are often calculated based on the signal-to-noise ratio (S/N), where the S/N for LOD is commonly ~3:1 and for LOQ is ~10:1. rjptonline.org The determined LOQ concentration is then validated for precision and accuracy. japsonline.com
Table 4: Reported LOD and LOQ Values for Calcipotriol Impurities
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| RP-HPLC Method 1 | 0.002 µg/mL scirp.org | 0.006 µg/mL scirp.org |
| RP-HPLC Method 2 | 0.005 ppm rjptonline.org | 0.02 ppm rjptonline.org |
| UPLC Method | 3.229 µg/mL tandfonline.com | 9.785 µg/mL tandfonline.com |
Linearity and Calibration Range
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. ich.orgeuropa.eu For impurity quantification, the range typically spans from the LOQ to a concentration level exceeding the expected impurity limit (e.g., 120% of the specification). ich.org
Linearity is evaluated by analyzing a minimum of five concentrations of the impurity standard. ich.org A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the concentration. japsonline.com The relationship is statistically assessed using the correlation coefficient (r or r²), which should be close to 1, indicating a strong linear relationship. tandfonline.comrjptonline.org
Table 5: Linearity and Calibration Data for Calcipotriol Impurity Quantification
| Method | Calibration Range | Correlation Coefficient (r/r²) |
|---|---|---|
| RP-HPLC Method 1 | LOQ to 0.15 µg/mL scirp.org | Not specified |
| HPLC Method | 0.5–2.5 µg/mL nih.gov | Not specified |
| RP-HPLC Method 2 | 0.8–1.4 ppm rjptonline.org | r² = 0.9999 rjptonline.org |
Precision and Accuracy Assessment
The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.
In the analysis of calcipotriol and its impurities, various studies have demonstrated the precision and accuracy of their developed high-performance liquid chromatography (HPLC) methods. For instance, one study reported that the precision of their method for five related substances of clobetasol propionate in a combination product with calcipotriol was less than 1.0% RSD. japsonline.com Another method for calcipotriol analysis showed an RSD of 0.580, well below the common acceptance criterion of 2.0%. rjptonline.org Method precision for related substances has been demonstrated by preparing multiple samples of a calcipotriol formulation and spiking them with impurities at the specification level, with the RSD calculated for the results. japsonline.com
Accuracy is often evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is determined. For calcipotriol impurity analysis, accuracy has been reported with recovery values typically falling within the 98-102% range. rjptonline.orgijpbs.com One study showed accuracy ranging from 93.3% to 108.0%. japsonline.com Another reported average recoveries at the Limit of Quantitation (LOQ) level to be in the range of 94.4%–107.9%. japsonline.com These results signify that the analytical methods are capable of providing results that are very close to the true concentration of the impurities.
Table 1: Precision and Accuracy Data for Calcipotriol Impurity Analysis from Various Studies
| Parameter | Method | Analyte(s) | Result | Source |
|---|---|---|---|---|
| Precision (%RSD) | UHPLC | Clobetasol Propionate Related Substances | < 1.0% | japsonline.com |
| HPLC | Calcipotriol | 0.580 | rjptonline.org | |
| UHPLC | Clobetasol Propionate & Impurities (System Precision) | 0.36 | japsonline.com | |
| UHPLC | Clobetasol Propionate & Impurities (Method Precision) | < 5.1% at LOQ | japsonline.com | |
| Accuracy (% Recovery) | HPLC | Calcipotriol | 98-102% | rjptonline.orgijpbs.com |
| UHPLC | Clobetasol Propionate Related Substances | 93.3% - 108.0% | japsonline.com | |
| HPLC | Calcipotriol | ~100% | rjptonline.org | |
| UHPLC | Clobetasol Propionate & Impurities (at LOQ) | 94.4% - 107.9% | japsonline.com | |
| HPLC | Mometasone Furoate & Calcipotriol | 99.5% - 101.4% | nih.gov |
Robustness Studies
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. rjptonline.org For HPLC methods used in calcipotriol impurity analysis, several parameters are typically investigated.
Commonly varied parameters include:
Flow rate: For example, altering the flow rate from a nominal 1.0 mL/min to 0.9 mL/min and 1.1 mL/min. rjptonline.org Another study verified robustness with a flow rate change from 1.3 to 1.7 ml min−1. japsonline.com
Mobile phase composition: The proportion of organic solvents, such as methanol, in the mobile phase may be slightly changed (e.g., by ±2% or ±5%). rjptonline.orgnih.gov
Column temperature: The effect of temperature variation is assessed, for instance, by changing it from 40°C to 50°C. japsonline.com
Wavelength: Small changes in the detection wavelength (e.g., ±2 nm) are also evaluated. nih.gov
In these studies, the system suitability parameters, such as peak resolution and tailing factor, are monitored. The results should remain within acceptable limits, and the %RSD of the measurements should typically be less than 2%, demonstrating the method's reliability for routine use in a quality control environment. rjptonline.org
Table 2: Parameters Investigated in Robustness Studies for Calcipotriol Analysis
| Parameter Varied | Range of Variation | Analytical Method | Source |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | HPLC | rjptonline.orgnih.gov |
| 1.3 to 1.7 mL/min | UHPLC | japsonline.com | |
| Mobile Phase Composition | ± 2% Methanol | HPLC | nih.gov |
| ± 5% Methanol | HPLC | rjptonline.org | |
| 8%–12% Water in Mobile Phase-B | UHPLC | japsonline.com | |
| Column Temperature | 40°C to 50°C | UHPLC | japsonline.com |
| Detection Wavelength | ± 2 nm | HPLC | nih.gov |
System Suitability Testing
System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. patsnap.com The parameters for SST are established during method development and validation.
For calcipotriol impurity analysis, SST typically involves injecting a standard solution containing calcipotriol and its known impurities. patsnap.com Key parameters that are evaluated include:
Resolution: The separation between critical peak pairs, such as between calcipotriol and its closely eluting impurities like pre-calcipotriol, is a crucial parameter. A resolution value of not less than 1.5 or 4.0 is often required to ensure that the peaks are well-separated. patsnap.comscirp.org
Tailing factor (or Symmetry factor): This measures the asymmetry of a chromatographic peak. A value close to 1 is ideal, and it should generally be within a specified range (e.g., not more than 2.0).
Theoretical plates (or Column efficiency): This is a measure of the column's performance. A higher number of theoretical plates indicates better column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of replicate injections: The precision of the system is checked by making multiple injections of a standard solution. The RSD of the peak areas should be below a specified limit, often less than 2.0%. japsonline.com
One method specifies injecting a system suitability solution containing impurity C, impurity D, and calcipotriol, requiring the separation between adjacent chromatographic peaks to be not less than 1.5. patsnap.com Another specifies a resolution of about 4.0 between pre-calcipotriol and calcipotriol. scirp.org
Preparative Isolation of Impurities
The isolation of impurities is often necessary for their structural elucidation and characterization, which is crucial for understanding their potential impact on the drug product's safety and efficacy. Impurities can be process-related, arising from side reactions during synthesis, or they can be degradation products formed when the drug substance is exposed to stress conditions like light, heat, or hydrolysis.
For calcipotriol, both process-related impurities (e.g., isomers) and degradation products have been identified. Forced degradation studies, where the drug is exposed to conditions such as acid, base, oxidation, heat, and photolytic stress, are often performed to intentionally generate degradation products. researchgate.net
The isolation of these impurities from the complex mixture is a significant challenge. Preparative chromatography is a key technique used for this purpose. Depending on the nature of the impurity, different chromatographic modes can be employed:
Preparative Reversed-Phase HPLC (RP-HPLC): This is a common technique for isolating polar to moderately non-polar impurities.
Preparative Chiral Chromatography: This is specifically chosen for the isolation of isomers, such as pre-calcipotriol, which have the same molecular formula but different spatial arrangements. researchgate.netscirp.org
The isolation process often involves multiple steps. For example, an ointment sample might first undergo an extraction procedure to separate the active ingredient and its impurities from the ointment base before being subjected to preparative chromatography. researchgate.net The fractions collected from the preparative chromatography are then analyzed to confirm the purity of the isolated compound. Techniques like column chromatography with silica gel are also used for purification. google.com Once isolated, the structure of the impurity can be determined using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org
Structural Elucidation of Calcipotriol Impurities
Strategies for Unknown Impurity Identification
The identification of unknown impurities in calcipotriene is a multifaceted process that begins with a comprehensive understanding of the synthetic route and potential degradation pathways. A systematic approach is crucial and often involves a multidisciplinary team. nih.gov The initial step typically involves analyzing the sample using a powerful combination of liquid chromatography and mass spectrometry (LC-MS). nih.gov This provides preliminary information on the number of impurities and their molecular weights.
Forced degradation studies are a key strategy to intentionally produce and identify potential degradation products. nih.gov By subjecting calcipotriol (B1668217) to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and heat, potential degradants can be generated and subsequently analyzed. nih.gov For instance, significant degradation of calcipotriol has been observed under exposure to hydrogen peroxide, acid and base hydrolysis, photolytic exposure, and heat.
Isolation of the impurity is often necessary for conclusive structural determination, especially when LC-MS data is insufficient. nih.govscirp.org Preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice for isolating impurities. nih.gov However, enrichment techniques like solid-phase extraction may be required beforehand to enhance the efficiency of the preparative process. nih.gov A systematic approach combining these strategies allows for the successful identification of impurities, even those that are unstable under certain analytical conditions. nih.gov
Application of Advanced Spectroscopic Techniques
A suite of advanced spectroscopic techniques is indispensable for the detailed structural analysis of isolated calcipotriol impurities. These methods provide complementary information that, when pieced together, reveals the precise chemical structure of each impurity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. scirp.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed structural insights.
1D NMR, specifically ¹H NMR, provides information about the chemical environment of hydrogen atoms within the molecule. For example, in the characterization of pre-calcipotriene, an isomer of calcipotriol, the ¹H NMR spectrum was crucial in confirming its structure. scirp.orgresearchgate.net By comparing the ¹H NMR spectrum of the isolated pre-calcipotriene with that of pure calcipotriol, specific differences in chemical shifts and coupling constants can be identified, revealing the structural rearrangement. researchgate.net
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further connectivity information, helping to piece together the molecular framework. While specific 2D NMR data for calcipotriol impurities is not detailed in the provided search results, the general application of these techniques is a standard and powerful practice in the structural elucidation of complex molecules. scirp.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown impurity with high accuracy. This technique provides a precise mass measurement, which allows for the calculation of possible molecular formulas.
In the analysis of calcipotriene and its degradation products, LC-MS/MS (tandem mass spectrometry) is utilized. nih.gov The mass spectrum of calcipotriol shows a protonated molecular ion [M+H]⁺ at an m/z of 413, along with adduct ions. nih.gov The fragmentation pattern in the MS/MS spectrum provides valuable structural information. nih.gov For instance, the fragmentation of the calcipotriol molecular ion yields characteristic ions that are similar to the fragmentation pathway of vitamin D, aiding in the identification of the core structure of related impurities. nih.gov This technique is instrumental in the initial identification and subsequent confirmation of impurity structures.
UV-Vis spectrophotometry is a valuable technique for identifying the presence of chromophores, which are the parts of a molecule that absorb light in the ultraviolet and visible regions. msu.edu The absorption maximum (λmax) provides information about the electronic structure and conjugation within a molecule. msu.eduresearchgate.net
For calcipotriol and its impurities, UV-Vis analysis is typically performed using a photodiode array (PDA) detector coupled with HPLC. scirp.org Calcipotriol and its related compounds generally exhibit a λmax in the range of 264 nm to 274 nm. scirp.org A shift in this λmax can indicate a structural change. For example, pre-calcipotriene has a λmax at 260 nm. scirp.org This shift to a shorter wavelength is attributed to an alteration in the conjugated system within the ring structure. scirp.org In another instance, degradation products of mometasone (B142194) furoate, when analyzed alongside calcipotriol, showed distinct UV spectra with peaks at 247 nm and 330 nm, indicating the formation of new chromophores. nih.gov
The selection of an appropriate solvent is crucial for accurate UV-Vis measurements as solvents themselves can absorb in the UV region. researchgate.net Solvents like water, ethanol, methanol (B129727), and n-hexane are often used as they are transparent in the UV region. researchgate.net
Table 1: UV Absorption Maxima of Selected Solvents
| Solvent | λmax (nm) |
|---|---|
| Acetonitrile (B52724) | 190 |
| n-hexane | 201 |
| Chloroform (B151607) | 240 |
| Methanol | 205 |
| Water | 190 |
This table is for illustrative purposes and includes data from general spectroscopic resources. researchgate.net
The most definitive method for confirming the identity of an impurity is through comparative analysis with a certified reference standard. myskinrecipes.com Once an impurity has been isolated and its structure proposed based on spectroscopic data, its analytical data is compared directly with that of the known reference compound.
This comparison involves overlaying the HPLC chromatograms, NMR spectra, mass spectra, and UV-Vis spectra of the isolated impurity and the reference standard. A perfect match in retention time, spectral patterns, and fragmentation behavior provides unambiguous confirmation of the impurity's structure. For example, Calcipotriol Impurity C is used as a reference standard for quality control and analytical testing to identify and quantify this specific impurity in calcipotriol formulations. myskinrecipes.com The availability of reference standards for various known impurities, such as Impurity A, Impurity C, and Impurity F, is crucial for this purpose. myskinrecipes.compharmaffiliates.commedchemexpress.com
UV-Vis Spectrophotometry for Chromophore Identification
Confirmation of Proposed Impurity Structures
The final step in the structural elucidation process is the unequivocal confirmation of the proposed impurity structure. This is often achieved through a combination of the techniques already discussed, with a strong emphasis on comparative analysis with a synthesized or commercially available reference standard. nih.gov
In some cases, the structure of an impurity can be confirmed through its chemical synthesis. nih.gov This involves synthesizing the proposed structure and then comparing its spectroscopic data with that of the isolated impurity. A perfect match provides definitive proof.
Furthermore, information from official pharmacopeias or product monographs can aid in the confirmation process. For instance, the structure of pre-calcipotriene was confirmed by referencing a product monograph. scirp.org The culmination of evidence from HPLC, MS, NMR, and UV-Vis, especially when corroborated with a reference standard, provides the highest level of confidence in the assigned structure of a calcipotriol impurity. nih.gov
Strategies for Impurity Control and Mitigation in Calcipotriol Production
Raw Material Quality Control
The quality of starting materials and reagents is a foundational element in controlling impurities in Calcipotriol (B1668217) synthesis. Utilizing high-purity raw materials minimizes the introduction of extraneous contaminants that could either be carried through the process or participate in side reactions, leading to the formation of new impurities. pharmatimesofficial.com A comprehensive understanding of the raw material's purity profile is crucial. grace.com
A thorough risk assessment of all raw materials helps in identifying and mitigating potential safety and quality concerns. casss.org This includes evaluating the supplier's manufacturing process and ensuring they have adequate controls in place. casss.org For instance, propylene (B89431) glycol, a potential excipient, may contain acidic impurities that can catalyze the degradation of Calcipotriol. mdpi.com Therefore, its quality must be carefully controlled.
Key aspects of raw material quality control include:
Supplier Qualification: Establishing a reliable supply chain by qualifying vendors who can consistently provide materials meeting stringent specifications. registech.com
Comprehensive Analysis: Implementing rigorous analytical testing for incoming raw materials to confirm their identity, purity, and the absence of detrimental contaminants. grace.comcasss.org Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for this purpose. grace.com
Specification Setting: Defining clear and appropriate specifications for all raw materials, including limits for known and potential impurities. casss.org
By ensuring the high quality of all inputs, manufacturers can significantly reduce the impurity load from the very beginning of the production process.
Optimization of Synthetic Processes
The synthetic route to Calcipotriol is intricate, and each step presents an opportunity for impurity formation. Process optimization is a critical strategy to maximize the yield of the desired product while minimizing the generation of by-products and other process-related impurities. pharmatimesofficial.com
The choice of reaction conditions plays a pivotal role in directing the chemical transformations towards the desired product, Calcipotriol, and away from the formation of isomers and other by-products. pharmatimesofficial.com For example, the synthesis of the A-ring of Calcipotriol can be approached through various pathways, and the selection of a specific route can influence the impurity profile. pnas.org A convergent total synthesis approach, which builds complex molecules from smaller, pre-synthesized fragments, allows for greater control over stereochemistry and can reduce the formation of unwanted isomers. pnas.orgresearchgate.net
Research has focused on developing synthetic methods that offer high stereocontrol to avoid tedious purification steps, such as high-performance liquid chromatography (HPLC) separations of diastereomeric mixtures. pnas.org The strategic application of certain reactions, like a semipinacol rearrangement, can help establish the desired stereochemistry in the CD-ring system of the molecule. pnas.org
Catalysts are instrumental in guiding the synthetic reactions toward the formation of Calcipotriol with high selectivity. The appropriate catalyst can significantly enhance the rate of the desired reaction while suppressing side reactions that lead to impurities. For instance, in certain synthetic strategies for vitamin D analogs, the choice of catalyst is crucial for achieving high enantioselectivity in key steps. researchgate.net
The optimization of catalysts involves screening various candidates and reaction conditions to identify the most effective combination for maximizing yield and purity. For example, in the synthesis of the A-ring precursor, a survey of different BOX ligands led to the discovery that a specific ligand could achieve excellent enantioselectivity. researchgate.net Similarly, the use of an Ag-nanoparticle functionalized electrochemical reductive coupling has been shown to be effective in certain synthetic routes. pnas.org
Precise control over process parameters is essential for minimizing impurity formation during the synthesis of Calcipotriol. Key parameters that require careful management include:
Temperature: Maintaining optimal reaction temperatures is critical to prevent the formation of degradation products and by-products. For instance, the equilibrium between Calcipotriol and its isomer, pre-Calcipotriol, is influenced by temperature. geneesmiddeleninformatiebank.nl In some synthesis steps, elevated temperatures can lead to increased levels of impurities. grace.com
pH: Controlling the pH of the reaction mixture is crucial for preventing undesirable side reactions. Calcipotriol is sensitive to acidic conditions, which can lead to epimerization and the formation of other degradation products. mdpi.com Maintaining a pH above 8 is necessary for maximum stability in the presence of water. mdpi.com
Reaction Time: Fine-tuning the reaction time ensures the complete conversion of starting materials and intermediates to Calcipotriol, thereby minimizing the presence of unreacted precursors and associated impurities in the final product.
| Parameter | Impact on Impurity Formation | Control Strategy |
|---|---|---|
| Temperature | Sub-optimal temperatures can lead to the formation of by-products and degradation products. Temperature also influences the equilibrium between Calcipotriol and pre-Calcipotriol. geneesmiddeleninformatiebank.nl | Strict monitoring and control to maintain the optimal temperature range for each reaction step. |
| pH | Incorrect pH can cause undesirable side reactions and degradation, such as epimerization in acidic conditions. mdpi.com | Careful monitoring and adjustment of pH throughout the process to maintain optimal stability. |
| Reaction Time | Insufficient reaction time can result in incomplete conversion and the presence of unreacted intermediates. | Optimization of reaction time to ensure complete conversion of starting materials to the final product. |
Catalyst Selection and Optimization
Purification Techniques for Impurity Removal
Even with optimized synthesis, some impurities will inevitably be present in the crude Calcipotriol product. Therefore, effective purification techniques are essential to achieve the high purity required for a pharmaceutical-grade substance.
Crystallization is a powerful and widely used technique for the purification of solid compounds like Calcipotriol. mt.com It is a highly selective process that can effectively separate the desired compound from impurities. nih.gov The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the pure compound to crystallize while the impurities remain dissolved in the solvent. mt.com
Multiple recrystallization steps can be employed to further enhance the purity of the Calcipotriol. The choice of solvent is critical for a successful crystallization. google.com A mixture of solvents may be necessary, especially for crude Calcipotriol containing numerous by-products. google.com For example, a mixture of anhydrous acetone (B3395972) and anhydrous hexane (B92381) has been used for crystallization. google.com
The process can be tailored based on the level of impurities and the water content of the crude product. google.com In cases of high water content, azeotropic distillation may be used to remove water before crystallization. google.com The final crystalline form of Calcipotriol is also important as it can affect the stability of the final pharmaceutical formulation. google.com A well-designed crystallization process can produce Calcipotriol with a water content below 0.5% and total impurities below 1.0%. google.com
| Solvent System | Observations | Reference |
|---|---|---|
| Ethyl acetate | Used for crystallization of crude Calcipotriol obtained after column chromatography. | google.com |
| Methyl isobutyl ketone and anhydrous toluene | Used for azeotropic removal of solvents followed by crystallization. | google.com |
| Anhydrous acetone and anhydrous hexane | Used in a hot mixture to dissolve Calcipotriol for subsequent crystallization upon cooling. | google.com |
Chromatographic Purification Methods
Chromatographic techniques are indispensable for the effective removal of impurities from Calcipotriol. Preparative High-Performance Liquid Chromatography (HPLC) is a key method employed for this purpose.
Preparative Chromatography:
Preparative chromatography is utilized to isolate and purify larger quantities of Calcipotriol from reaction mixtures, effectively separating it from process-related impurities and degradation products. scirp.org For instance, preparative chiral chromatography has been successfully used to isolate Pre-Calcipotriene, an isomeric impurity of Calcipotriol. scirp.orgresearchgate.net In one documented case, a concentrated solution of Calcipotriol in acetonitrile (B52724) was heated to induce the formation of Pre-Calcipotriene, and the mixture was then separated using a preparative chiralpack column to collect fractions of the impurity. scirp.orgresearchgate.net
The choice of the mobile and stationary phases is critical for achieving optimal separation. Reversed-phase chromatography with a C18 column is a common approach. researchgate.netnih.gov A study by Cirunay et al. (1998) demonstrated the separation of Calcipotriol from related compounds like cholecalciferol and calcitriol (B1668218) using a mobile phase of methanol-acetonitrile-water (67:23:10, v/v). nih.govoup.com Another method utilized a mobile phase consisting of water, methanol (B129727), acetonitrile, and tetrahydrofuran (B95107) in a gradient elution mode on a RP-C18 column to separate Calcipotriol and its impurities. scirp.orgresearchgate.netscirp.org
Column Chromatography:
Crude Calcipotriol is often purified using column chromatography with silica (B1680970) gel as the stationary phase and eluents like ethyl acetate. google.com This step is crucial for removing a significant portion of impurities before final crystallization. google.com
The table below summarizes various chromatographic methods used for Calcipotriol purification.
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Impurities Separated | Reference |
| Preparative Chiral Chromatography | Chiralpack (Daicel) | Acetonitrile | Pre-Calcipotriene | scirp.orgresearchgate.net |
| Reversed-Phase HPLC | RP18 | Methanol-acetonitrile-water (67:23:10, v/v) | Cholecalciferol, Calcitriol | nih.govoup.com |
| Reversed-Phase HPLC | RP-C18 | Water, methanol, acetonitrile, tetrahydrofuran (gradient) | Pre-Calcipotriene and other known/unknown impurities | scirp.orgresearchgate.netscirp.org |
| Column Chromatography | Silica Gel | Ethyl Acetate | General process-related impurities | google.com |
Stability Enhancement Strategies
The inherent instability of Calcipotriol necessitates the implementation of robust strategies to enhance its stability and minimize the formation of degradation-related impurities.
Formulation Development for Impurity Minimization
The composition of the final drug product plays a pivotal role in controlling impurity levels.
The choice of excipients is critical to prevent the degradation of Calcipotriol. nih.gov Non-aqueous vehicles are often preferred to mitigate the chemical incompatibility of Calcipotriol and other active ingredients, such as corticosteroids, which are stable at different pH ranges. nih.govnih.gov
Avoiding Acidic Residues: Propylene glycol has been identified as a potentially problematic excipient due to the possible presence of acidic impurities that can catalyze the formation of Calcipotriol epimers and other impurities. nih.gov
Optimal Solvents: Polyoxypropylene-15-stearyl ether has been shown to be a suitable solvent, enabling the combination of Calcipotriol with other active substances in a single formulation while maintaining stability. italianskinconsulting.it In some formulations, oleyl alcohol is used as a solvent for Calcipotriol monohydrate. cbg-meb.nl
Antioxidants: The inclusion of antioxidants can significantly improve the chemical stability of Calcipotriol. A synergistic effect has been observed with the combination of butylated hydroxyanisole (BHA) and alpha-tocopherol, which dramatically enhances Calcipotriol stability within a specific pH range. google.com
The following table details the impact of selected excipients on Calcipotriol stability.
| Excipient/Vehicle | Effect on Calcipotriol Stability | Reason | Reference |
| Propylene Glycol | Potentially Negative | May contain acidic impurities that catalyze degradation. | nih.gov |
| Polyoxypropylene-15-stearyl ether | Positive | Enables stable combination with other active ingredients. | italianskinconsulting.it |
| Oleyl Alcohol | Positive | Used as a compatible solvent. | cbg-meb.nl |
| Butylated Hydroxyanisole (BHA) & Alpha-tocopherol (combination) | Significantly Positive | Synergistic antioxidant effect enhances stability. | google.com |
| Lanolin or Isopropyl Myristate | No or Negative Effect | Did not improve in vitro permeation rates. | nih.gov |
Calcipotriol is highly sensitive to pH. It exhibits maximum stability in alkaline conditions, with a pH greater than 8. nih.govitalianskinconsulting.itnih.gov Conversely, it is unstable in acidic environments. cbg-meb.nl This presents a significant challenge when formulating Calcipotriol with other active ingredients that require acidic pH for their stability, such as betamethasone (B1666872) dipropionate (stable at pH 4-6). nih.govitalianskinconsulting.itnih.gov To overcome this, formulations are often designed to be non-aqueous, thereby avoiding the pH-dependent degradation pathways. nih.gov In aqueous-based formulations, maintaining a pH of around 7.75 ± 0.5 has been found to be optimal when using a combination of antioxidants like butylated hydroxyanisole and alpha-tocopherol. google.com
Selection of Compatible Excipients and Vehicles (e.g., non-aqueous vehicles, avoiding acidic residues)
Storage Condition Optimization
Proper storage is crucial to prevent the degradation of Calcipotriol. It is sensitive to heat, light, moisture, and oxygen. cbg-meb.nl
Temperature: Elevated temperatures can accelerate degradation. researchgate.net Stability studies have shown that Calcipotriol formulations are more stable at lower temperatures, such as 4°C, compared to room temperature (25°C) or 40°C. researchgate.net
Light: Protection from light is necessary to prevent photolytic degradation.
Moisture and Oxygen: The use of appropriate packaging that protects the product from moisture and oxygen is essential for maintaining stability throughout its shelf life.
The table below outlines the recommended storage conditions to minimize Calcipotriol degradation.
| Environmental Factor | Effect on Calcipotriol | Recommended Control Measure | Reference |
| Heat | Accelerates degradation | Store at controlled, cool temperatures (e.g., 4°C). | researchgate.net |
| Light | Causes photolytic degradation | Protect from light using appropriate packaging. | |
| Moisture | Can lead to hydrolytic degradation | Use packaging that provides a barrier to moisture. | |
| Oxygen | Can cause oxidative degradation | Minimize exposure to oxygen. |
Impurity Carry-over and Purge Studies
A thorough understanding of how impurities are formed and removed throughout the manufacturing process is essential for ensuring the quality of the final drug substance. registech.com This is achieved through impurity carry-over and purge studies.
These studies involve identifying potential impurities and tracking their fate from starting materials and intermediates to the final product. researchgate.net The ability of each process step, such as crystallization, washing, and chromatographic purification, to remove or "purge" specific impurities is evaluated. ajrconline.org
By understanding the purge factor for each impurity at each step, a robust control strategy can be developed. europa.eu This may involve setting specifications for intermediates or demonstrating that the process is capable of consistently removing impurities to acceptable levels, potentially reducing the need for extensive testing of the final product. researchgate.net For instance, a high impurity rejection efficiency demonstrated during process development can justify not including a routine analytical test for that specific impurity in the final drug substance specification. researchgate.net
Regulatory Frameworks and Guidelines Pertaining to Calcipotriol Impurities Academic Perspective
International Council for Harmonisation (ICH) Guidelines
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely adopted and form the basis of pharmaceutical regulation in many countries.
ICH Q3A(R2) and Q3B(R2) provide guidance on the content and qualification of impurities in new drug substances and new drug products, respectively. ich.orgfda.govjpionline.org These guidelines establish a framework for the identification, reporting, and qualification of impurities.
Reporting Threshold : This is the level at which an impurity must be reported in the drug substance or product specification.
Identification Threshold : This is the level at which the structure of an impurity must be determined. jpionline.org
Qualification Threshold : This is the level at which an impurity must be justified from a safety perspective.
For calcipotriol (B1668217), any impurity is subject to these thresholds. Degradation products, which are impurities that result from chemical changes during the manufacturing or storage of the new drug product, are a key focus. ich.org The qualification of an impurity involves assessing the toxicological data to ensure its safety at the specified level. If an impurity level exceeds the qualification threshold, further safety studies may be required. ich.org
Table 1: Illustrative ICH Q3A/B Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: This table represents the general thresholds from ICH Q3A/B guidelines. The specific application depends on the maximum daily dose of the drug product.
To accurately quantify impurities in calcipotriol, the analytical methods used must be validated according to ICH Q2(R1) guidelines. europa.eu This guideline ensures that the analytical procedure is suitable for its intended purpose. europa.eu Validation involves demonstrating several key characteristics of the method:
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. efor-group.com For calcipotriol, this means the method can distinguish between calcipotriol, its known impurities (like pre-calcipotriol), and any degradation products. scirp.orgresearchgate.net
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. efor-group.com
Accuracy : The closeness of test results obtained by the method to the true value. This is often assessed using samples spiked with known amounts of impurities. europa.eu
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). efor-group.com
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Research has shown the development of stability-indicating RP-HPLC methods for calcipotriol that have been validated as per ICH Q2(R1) guidelines. scirp.orgresearchgate.net For instance, one such method demonstrated LOD and LOQ for calcipotriol to be 0.002 µg/mL and 0.006 µg/mL, respectively. scirp.org
ICH Q1A(R2) outlines the stability data package required for a new drug substance or product. ich.org The purpose of stability testing is to see how the quality of a substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.orgresearchgate.net This is particularly relevant for identifying and controlling degradation products.
Forced Degradation (Stress Testing) : These studies are undertaken to identify the likely degradation products, which helps in establishing degradation pathways and the intrinsic stability of the molecule. researchgate.net Studies on calcipotriol have shown significant degradation under oxidative (hydrogen peroxide), photolytic, and thermal stress conditions.
Long-term and Accelerated Stability Studies : These studies are performed under defined storage conditions to establish the re-test period for the drug substance or the shelf life for the drug product. ich.orgmemmert.com For example, long-term testing might be at 25°C/60% RH, while accelerated testing could be at 40°C/75% RH. ich.orgresearchgate.net An increase in individual and total related substances is often monitored during these studies. cbg-meb.nl
ICH Q2 (R1) (Validation of Analytical Procedures)
Pharmacopoeial Standards (e.g., European Pharmacopoeia)
Pharmacopoeias provide legally binding quality standards for medicinal products. The European Pharmacopoeia (Ph. Eur.) includes a specific monograph for calcipotriol. geneesmiddeleninformatiebank.nlcbg-meb.nl
The Ph. Eur. monograph for anhydrous calcipotriol and calcipotriol monohydrate details the identification, tests, and assay requirements. cbg-meb.nluspbpep.comnihs.go.jp It specifies several impurities that must be controlled.
It is important to note that pre-calcipotriol, an isomer of calcipotriol, forms through a reversible transition in solution. geneesmiddeleninformatiebank.nl This process is influenced by temperature and time. geneesmiddeleninformatiebank.nl Consequently, pre-calcipotriol is not considered a true impurity, and the activity of calcipotriol is attributed to both isomers. geneesmiddeleninformatiebank.nl The assay for calcipotriol is often calculated as the sum of the assays of both isomers. geneesmiddeleninformatiebank.nl
Table 2: Specified Impurities in Calcipotriol (European Pharmacopoeia)
| Impurity Name | Chemical Name |
|---|---|
| Impurity A | 9β,10α-cholesta-5,7-diene-3β,25-diol |
| Impurity B | cholesta-5,7-diene-3β,25-diol |
| Impurity C | (6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diol |
| Impurity D | (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diol |
Source: European Pharmacopoeia. uspbpep.com
The Ph. Eur. monograph sets specific limits for related substances in calcipotriol. These are determined using chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), as detailed in the monograph. uspbpep.com
For example, the TLC method specifies limits for Impurity A and the sum of Impurities G and H, with a limit of 0.25% for each. uspbpep.com The HPLC method is used to control impurities B, C, and D. uspbpep.com The drug substance specification is expected to be in line with the Ph. Eur., though manufacturers may have tighter in-house limits for known related substances. cbg-meb.nl The finished product specification also includes tests for related substances to ensure quality throughout the product's shelf life. geneesmiddeleninformatiebank.nl
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Calcipotriol |
| Pre-calcipotriol |
| (5E)-Calcipotriol |
| (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol |
| (6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diol |
| (Z,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
| 9β,10α-cholesta-5,7-diene-3β,25-diol |
| Betamethasone (B1666872) dipropionate |
| cholesta-5,7-diene-3β,25-diol |
| Prednisolone |
| Prednicarbate |
Monographs for Calcipotriol and Impurity Specifications
Active Substance Master File (ASMF) Procedures (as they relate to quality control of active substances)
The Active Substance Master File (ASMF) procedure is a critical regulatory mechanism within the European Union and other regions that facilitates the marketing authorization process for medicinal products. registrarcorp.comeuropa.eu Its primary objective is to protect the confidential, proprietary information and 'know-how' of the active substance manufacturer (ASM) while simultaneously enabling the Marketing Authorisation Holder (MAH) to assume full responsibility for the medicinal product, including the quality and quality control of the active substance. europa.eugeneesmiddeleninformatiebank.nlinsuvia.comeuropa.eu This system allows regulatory authorities, such as the European Medicines Agency (EMA), to access the complete and detailed information necessary to evaluate the suitability and quality of the active substance for use in a given medicinal product. registrarcorp.comgeneesmiddeleninformatiebank.nleuropa.eu
The ASMF is utilized for active substances like calcipotriol, particularly for new substances, existing substances not described in a pharmacopoeia, and pharmacopoeial substances. cbg-meb.nlslideshare.net However, the procedure is not applicable to biological active substances. slideshare.netaifa.gov.it
An ASMF is structured into two distinct parts:
Applicant's Part (AP) or Open Part: This section contains information that the active substance manufacturer considers non-confidential. patsnap.comgmp-compliance.org It is provided to the MAH to be included in their Marketing Authorisation Application (MAA). europa.eugmp-compliance.org The AP includes details on the quality control of the active substance that are necessary for the MAH to perform its own quality checks.
Restricted Part (RP) or Closed Part: This part contains the confidential information that the ASM wishes to protect. patsnap.comgmp-compliance.org It details the manufacturing process, impurity profiling, and critical process controls. gmp-compliance.org The RP is submitted directly to the regulatory authorities by the ASM, ensuring that sensitive intellectual property is not disclosed to the MAH. patsnap.com
For calcipotriol, the ASMF submitted in support of an MAA contains comprehensive data on its manufacture and quality control. cbg-meb.nl This includes a detailed description of the manufacturing process, control of materials, and validation of the synthesis steps to ensure that any carried-over impurities are controlled to acceptable levels. geneesmiddeleninformatiebank.nl The drug substance specification for calcipotriol must align with the European Pharmacopoeia (Ph. Eur.) monograph, often with additional, stricter in-house requirements for aspects like residual solvents or specific impurities. cbg-meb.nlcbg-meb.nl
The MAH is responsible for ensuring that the quality of the active substance is controlled according to the specifications laid out in the MAA dossier. europa.eu The regulatory assessment of an ASMF is conducted in conjunction with the evaluation of the MAA for the final medicinal product. The authorities review both the AP and RP to ensure the quality of the active substance is adequately controlled and consistently produced. geneesmiddeleninformatiebank.nl The ASMF holder is obligated to keep the file updated and inform the MAH and regulatory authorities of any changes to the manufacturing process or specifications. europa.eu
Risk Management Principles in Impurity Control
The control of impurities in pharmaceutical substances like calcipotriol is governed by a systematic approach based on quality risk management (QRM) principles, as outlined in the International Council for Harmonisation (ICH) Q9 guideline. canada.caresearchgate.net QRM is a proactive process for the assessment, control, communication, and review of risks to the quality of a drug product throughout its lifecycle. researchgate.net The evaluation of risk to quality must be founded on scientific knowledge and ultimately link to ensuring patient safety. canada.caresearchgate.net
The application of QRM to impurity control involves several key steps:
Risk Identification: This step involves identifying all potential and actual impurities that may arise during the manufacturing process and/or storage of the drug substance. ich.orgjpionline.org For calcipotriol, these can be classified as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents. ich.org Specific potential impurities in calcipotriol include isomers and degradation products formed under the influence of heat, light, or reaction with excipients. mdpi.com
Risk Analysis: This is the estimation of the risk associated with the identified impurities. It involves considering the probability of an impurity's presence and the severity of its potential harm. researchgate.net The ICH Q3A guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances. ich.org Impurities found at levels above the identification threshold must be structurally characterized. jpionline.org
Risk Evaluation: This step compares the identified and analyzed risk against given risk acceptance criteria. For impurities, this involves comparing their observed or predicted levels against established safety thresholds, such as a Permitted Daily Exposure (PDE). canada.caaifa.gov.it Impurities that have been adequately tested in safety and clinical studies are considered qualified at or below the levels administered in those studies. ich.org
Risk Control: When the risk is deemed unacceptable, control measures are implemented to reduce or eliminate it. ich.org This involves developing a control strategy, which is a planned set of controls derived from product and process understanding that assures process performance and product quality. For calcipotriol, the control strategy includes setting acceptance criteria for specified, unspecified, and total impurities in the drug substance specification. geneesmiddeleninformatiebank.nl The manufacturing process is designed and controlled to ensure that impurities are consistently below these established limits. geneesmiddeleninformatiebank.nl
Risk Communication and Review: The outcomes of the risk management process are communicated and documented. The risk assessment should be reviewed periodically to account for new knowledge and experience. For example, if new degradation products are observed during ongoing stability studies, they must be identified and qualified if they exceed the established thresholds. ikev.org
This risk-based approach ensures that the control strategy for calcipotriol impurities is scientifically sound and focused on patient safety, while also providing a framework for making informed decisions regarding product quality. researchgate.netich.org
Table 1: Identified Impurities of Calcipotriol
| Impurity Name/Identifier | Chemical Name/Synonym | Type |
|---|---|---|
| Pre-calcipotriol | (5Z,7Z)-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Isomer/Degradation Product |
| Trans-calcipotriol | (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Isomer |
| Impurity A (Ph. Eur.) | 9β,10α-cholesta-5,7-diene-3β,25-diol | Process-related |
| Impurity B (Ph. Eur.) | cholesta-5,7-diene-3β,25-diol | Process-related |
| Impurity C (Ph. Eur.) | (6E)-9,10-secocholesta-5(10),6,8-triene-3β,25-diol | Process-related |
| Impurity D (Ph. Eur.) | (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol (24-epi-calcipotriol) | Isomer |
| Impurity F (Ph. Eur.) | (1R,3R,5Z,7E,22E,24S)-24-Cyclopropyl-1,3-bis[[dimethyl(1,1-dimethylethyl)silyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | Process-related |
| Impurity G (Ph. Eur.) | Dimer of Calcipotriol | Degradation Product |
| Impurity H (Ph. Eur.) | Dimer of Calcipotriol | Degradation Product |
| Impurity I (Ph. Eur.) | (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol (suprasterol of calcipotriol) | Degradation Product |
| 22,23-cis isomer | (1α,3β,5Z,7E,22Z,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol | Isomer |
This table is based on data from search results. cbg-meb.nlgoogle.comuspbpep.compharmaffiliates.comsynzeal.com
Future Directions in Calcipotriol Impurity Research
Development of Novel Analytical Technologies
The accurate detection and separation of calcipotriol (B1668217) from its closely related impurities, particularly isomers, remains a key analytical challenge. While High-Performance Liquid Chromatography (HPLC) has been the cornerstone of quality control, future efforts are focused on technologies that offer greater resolution, speed, and environmental sustainability.
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant leap forward. By utilizing columns with smaller particle sizes (typically under 2 µm), UPLC systems can perform separations with greater efficiency and speed compared to traditional HPLC. researchgate.nettandfonline.com This allows for better resolution of complex mixtures, which is critical for separating isomeric impurities like pre-calcipotriol from the active pharmaceutical ingredient (API). scirp.orgresearchgate.net Furthermore, UPLC methods often consume significantly less solvent, aligning with green analytical chemistry principles. tandfonline.com
Another area of development is the use of real-time monitoring techniques, such as in-line Near-Infrared (NIR) spectroscopy. These Process Analytical Technologies (PAT) can be integrated directly into the manufacturing process to monitor impurity formation as it happens, allowing for immediate process adjustments to maintain quality and minimize byproduct generation. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), will continue to be indispensable for the structural elucidation of novel or unknown degradation products that may emerge from new formulations or manufacturing processes. nih.gov
| Technology | Application in Calcipotriol Impurity Analysis | Advantages |
| UPLC | High-resolution separation of isomers and degradation products. | Faster analysis times, reduced solvent consumption, improved separation efficiency. researchgate.nettandfonline.com |
| LC-MS | Identification and structural characterization of unknown impurities. | High sensitivity and specificity; provides molecular weight and fragmentation data. nih.gov |
| NIR Spectroscopy | Real-time, in-process monitoring of impurity levels during synthesis. | Non-destructive, rapid analysis, enables immediate process control. |
| HPTLC | Quantitative assessment of calcipotriol in various formulations. | Cost-effective, simple, capable of analyzing multiple samples simultaneously. rjptonline.org |
In-depth Mechanistic Studies of Complex Degradation Pathways
A thorough understanding of how and why calcipotriol degrades is fundamental to preventing impurity formation. Calcipotriol is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal stress. ijplsjournal.com Future research will focus on more detailed mechanistic studies to unravel the intricate steps involved in these degradation processes.
Forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., strong acids, bases, oxidizing agents, intense light, and heat), are crucial for identifying potential degradation products. scirp.org Studies have shown that calcipotriol is particularly sensitive to acidic conditions, heat, and light. ijplsjournal.commdpi.commdpi.com Future work will likely involve using advanced spectroscopic techniques to trap and identify transient intermediates in these degradation pathways, providing a more complete picture of the reaction mechanisms. This knowledge is essential for developing more stable formulations and defining appropriate storage conditions.
Green Chemistry Approaches for Impurity Reduction in Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to make drug manufacturing more sustainable. mdpi.com This approach focuses on reducing waste, eliminating the use of hazardous substances, and improving energy efficiency, all of which can have a direct impact on impurity profiles. mdpi.com
In the context of calcipotriol, green chemistry can be applied in several ways:
Use of Greener Solvents: Analytical methods for calcipotriol often rely on solvents like acetonitrile (B52724), methanol (B129727), and tetrahydrofuran (B95107). researchgate.netscirp.org Green analytical chemistry (GAC) aims to replace these with more environmentally benign alternatives, such as ethanol. researchgate.nettandfonline.com
Catalyst Selectivity: Employing highly selective catalysts in the synthesis process can direct the reaction towards the desired product (calcipotriol) and minimize the formation of process-related byproducts.
Process Optimization: Fine-tuning reaction parameters such as temperature and pH is critical. Optimal conditions maximize the yield of calcipotriol while suppressing side reactions that lead to impurities.
Waste Reduction: Designing synthetic routes with higher atom economy and fewer steps, such as the convergent total synthesis approaches being explored in academic settings, can significantly reduce waste and the potential for impurity generation. pnas.org
By integrating these principles, manufacturers can produce higher-purity calcipotriol more efficiently and with a smaller environmental footprint.
Advanced Computational Chemistry in Impurity Prediction and Characterization
Computational chemistry is emerging as a powerful tool for predicting and understanding pharmaceutical impurities. By simulating molecules and reactions, researchers can anticipate potential degradation pathways before they are ever observed in a laboratory.
For calcipotriol, techniques like Density Functional Theory (DFT) can be used to model the molecule's electronic structure and predict the most likely sites for nucleophilic or electrophilic attack. nih.gov This allows scientists to forecast how the molecule will behave under various stress conditions. Specialized software can further predict the degradation products that might form under hydrolysis, oxidation, or photolysis. nih.gov
This predictive capability is invaluable. It can guide the development of analytical methods by telling chemists what to look for, and it can inform the design of more stable drug molecules and formulations. By identifying potential liabilities early in the development process, computational chemistry can save significant time and resources, accelerating the path to a stable and pure product.
Strategies for Minimizing Regulatory Burden through Enhanced Process Understanding
Navigating the regulatory landscape is a critical component of drug manufacturing. A comprehensive understanding of the entire manufacturing process and a robust impurity control strategy are key to a smoother regulatory approval process. The submission of an Active Substance Master File (ASMF) to regulatory bodies requires detailed information on the chemistry, manufacturing, and control of the API. geneesmiddeleninformatiebank.nl
Future strategies will emphasize a holistic approach to process understanding, integrating data from PAT, mechanistic studies, and computational modeling. By demonstrating a deep knowledge of how process parameters affect the final impurity profile, a manufacturer can justify its control strategy and specifications to regulators more effectively.
This includes:
Validating Stability-Indicating Methods: Developing and validating analytical methods, such as RP-HPLC, that can separate and quantify all known and potential degradation products is essential. scirp.orgscirp.org
Demonstrating Process Control: Providing data that shows critical process parameters are tightly controlled to ensure batch-to-batch consistency.
Justifying Specifications: Using data from forced degradation and long-term stability studies to set appropriate limits for impurities.
By proactively generating a thorough data package that demonstrates a complete understanding of impurity formation and control, companies can minimize regulatory questions, reduce the risk of delays, and ensure a more predictable path to market. canada.cacbg-meb.nl
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for detecting and quantifying impurities in Calcipotriol?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for impurity profiling. For example, reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) can resolve structural isomers like Calcipotriol Impurity C (5,6-trans isomer) and Impurity F (1,3-di-O-(tert-butyldimethylsilyl) derivative) . Mass spectrometry (e.g., LC-MS/MS) provides confirmatory identification by comparing fragmentation patterns with reference standards . Quantification limits should adhere to pharmacopeial standards, such as USP guidelines, which specify thresholds for individual impurities (e.g., ≤0.5% for unknown impurities) .
Q. How are synthetic byproducts differentiated from degradation products in Calcipotriol formulations?
- Methodological Answer : Forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) are conducted to distinguish degradation products from synthetic byproducts. For instance, thermal stress at 60°C for 7 days may generate oxidation products (e.g., epoxides), while acidic conditions (0.1M HCl) can induce de-silylation of Impurity F . Synthetic byproducts, such as unreacted intermediates, are identified via reaction pathway analysis and comparison with synthetic intermediates (e.g., tert-butyldimethylsilyl-protected precursors) .
Q. What are the critical purity thresholds for Calcipotriol impurities in preclinical studies?
- Methodological Answer : Thresholds depend on toxicity profiles. For example, Impurity C (5,6-trans isomer) may exhibit reduced receptor binding affinity compared to Calcipotriol, requiring a limit of ≤0.3% based on in vitro VDR binding assays . Acute toxicity data (e.g., H302 for oral toxicity) from safety data sheets (SDS) should inform exposure limits during handling .
Advanced Research Questions
Q. How do structural modifications in Calcipotriol impurities affect Vitamin D receptor (VDR) signaling pathways?
- Methodological Answer : Use immortalized keratinocyte models (e.g., HaCaT cells) to assess phosphorylation of downstream targets like STAT1. For example, pre-treatment with Impurity C (10<sup>-7</sup> M) followed by IFN-γ stimulation showed no significant change in STAT1 phosphorylation compared to pure Calcipotriol, suggesting preserved receptor activation . Competitive binding assays (e.g., radiolabeled Calcipotriol displacement) quantify impurity-VDR affinity, with IC50 values indicating potency differences .
Q. What experimental designs mitigate cross-reactivity in impurity quantification during method validation?
- Methodological Answer : Employ orthogonal techniques:
- Chromatographic specificity : Use columns with different stationary phases (e.g., HILIC vs. reversed-phase) to resolve co-eluting peaks .
- Spectroscopic confirmation : Compare UV spectra (220–280 nm) and MS/MS fragmentation patterns to exclude matrix interference .
- Spiked recovery studies : Add known impurity concentrations to placebo formulations to validate accuracy (target: 95–105% recovery) .
Q. How can computational modeling predict the formation of novel Calcipotriol impurities during synthesis?
- Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways. For example, silylation reactions forming Impurity F (tert-butyldimethylsilyl derivatives) can be modeled to predict steric hindrance effects and optimize reaction conditions (e.g., temperature, catalyst loading) . Machine learning algorithms trained on historical impurity data may identify high-risk intermediates prone to oxidation or isomerization .
Q. What strategies address discrepancies in impurity toxicity data across studies?
- Methodological Answer : Conduct meta-analyses of in vitro and in vivo data. For example, conflicting results on Impurity F’s skin irritation potential (H315 vs. no irritation in some studies) may arise from differences in test concentrations or vehicle formulations. Dose-response studies in reconstructed human epidermis models (e.g., EpiDerm™) can standardize assessments .
Methodological Considerations for Data Integrity
- Stability-Indicating Methods : Validate assays under ICH Q2(R1) guidelines to ensure impurity peaks remain resolved and quantifiable after accelerated stability testing (40°C/75% RH for 6 months) .
- Elemental Impurity Analysis : Use ICP-MS to detect trace metals (e.g., Pd from catalysts) per ICH Q3D guidelines, with limits ≤10 ppm for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
